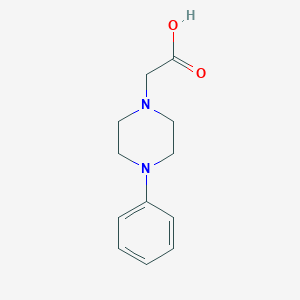![molecular formula C17H15N3O3 B226780 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226780.png)
3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, also known as EFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EFP is a heterocyclic compound that contains a pyrrole ring fused with a pyrazole ring. This compound has shown promising results in various scientific studies, making it a topic of interest for researchers in the field of drug discovery.
Mechanism Of Action
The mechanism of action of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood. However, it is believed to act through various pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylases, which are involved in cell proliferation and survival.
Biochemical And Physiological Effects
3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to possess various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has also been found to modulate the expression of various genes involved in cell proliferation, survival, and apoptosis. Additionally, 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been found to possess anti-microbial activity against various bacterial strains.
Advantages And Limitations For Lab Experiments
3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several advantages in lab experiments. It is relatively easy to synthesize and has a high purity yield. Additionally, 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has shown promising results in various scientific studies, making it a topic of interest for researchers in the field of drug discovery. However, there are also limitations associated with 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. It has low solubility in water, which can make it challenging to work with. Additionally, the exact mechanism of action of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood, which can make it difficult to optimize its use.
Future Directions
There are several future directions for research on 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. One potential area of interest is the development of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one and its potential applications in various fields of medicine. Further research is also needed to optimize the synthesis of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one and to improve its solubility in water. Overall, 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has shown promising results in various scientific studies and has the potential to be a valuable tool in the field of drug discovery.
Synthesis Methods
The synthesis of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be achieved through a multistep reaction involving the condensation of 4-ethoxyaniline and 2-furylacrolein in the presence of a base, followed by a cyclization reaction using hydrazine hydrate and acetic acid. The final product is obtained through a reaction with acetic anhydride and acetic acid. This method has been optimized to yield high purity and good yields of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one.
Scientific Research Applications
3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to possess anti-microbial activity against various bacterial strains.
properties
Product Name |
3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one |
|---|---|
Molecular Formula |
C17H15N3O3 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-(furan-2-yl)-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C17H15N3O3/c1-2-22-11-7-5-10(6-8-11)14-13-15(12-4-3-9-23-12)18-17(21)16(13)20-19-14/h3-9,15H,2H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
SNWYITRUGCYUCH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NNC3=C2C(NC3=O)C4=CC=CO4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC3=C2C(NC3=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)
![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)
![2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226737.png)
![2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226743.png)
![N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)

![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)

amino]propanamide](/img/structure/B226778.png)
![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226781.png)


methanone](/img/structure/B226797.png)